molecular formula C11H9FN2O3 B6285801 (2,4)-Dihydroxy-5-(2-fluoro-5-methoxyphenyl)pyrimidine CAS No. 1261986-25-7

(2,4)-Dihydroxy-5-(2-fluoro-5-methoxyphenyl)pyrimidine

Cat. No.: B6285801
CAS No.: 1261986-25-7
M. Wt: 236.20 g/mol
InChI Key: HSKULOBNKKUFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(2-fluoro-5-methoxyphenyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydroxy groups at positions 2 and 4, and a 2-fluoro-5-methoxyphenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4)-Dihydroxy-5-(2-fluoro-5-methoxyphenyl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dihydroxypyrimidine with 2-fluoro-5-methoxybenzaldehyde in the presence of a base such as sodium hydride. The reaction is usually carried out in a solvent like dimethylformamide at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,4)-Dihydroxy-5-(2-fluoro-5-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of 2,4-dioxo-5-(2-fluoro-5-methoxyphenyl)pyrimidine.

    Reduction: Formation of 2,4-dihydroxy-5-(2-fluoro-5-methoxyphenyl)dihydropyrimidine.

    Substitution: Formation of substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2,4)-Dihydroxy-5-(2-fluoro-5-methoxyphenyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(2-fluoro-5-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4)-Dihydroxy-5-(2-fluoro-5-methoxyphenyl)pyrimidine is unique due to the presence of both hydroxy groups on the pyrimidine ring and the specific substitution pattern on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2-fluoro-5-methoxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-6-2-3-9(12)7(4-6)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKULOBNKKUFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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